Dihydrowisanine

Description

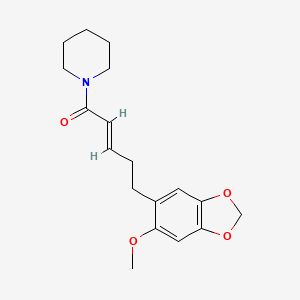

Structure

2D Structure

3D Structure

Properties

CAS No. |

62926-59-4 |

|---|---|

Molecular Formula |

C18H23NO4 |

Molecular Weight |

317.4 g/mol |

IUPAC Name |

(E)-5-(6-methoxy-1,3-benzodioxol-5-yl)-1-piperidin-1-ylpent-2-en-1-one |

InChI |

InChI=1S/C18H23NO4/c1-21-15-12-17-16(22-13-23-17)11-14(15)7-3-4-8-18(20)19-9-5-2-6-10-19/h4,8,11-12H,2-3,5-7,9-10,13H2,1H3/b8-4+ |

InChI Key |

AZNMXIXFMAWPME-XBXARRHUSA-N |

SMILES |

COC1=CC2=C(C=C1CCC=CC(=O)N3CCCCC3)OCO2 |

Isomeric SMILES |

COC1=CC2=C(C=C1CC/C=C/C(=O)N3CCCCC3)OCO2 |

Canonical SMILES |

COC1=CC2=C(C=C1CCC=CC(=O)N3CCCCC3)OCO2 |

Synonyms |

dihydrowisanine |

Origin of Product |

United States |

Isolation, Purification, and Advanced Characterization Methodologies for Dihydrowisanine

Extraction and Isolation Techniques

The initial step in obtaining Dihydrowisanine involves its extraction from plant material, typically the fruits or leaves of species such as Piper guineense. nih.gov The process begins with the drying of the plant material, which is then powdered to increase the surface area for solvent interaction.

Solvent extraction is the primary method employed, with the choice of solvent being critical for efficiency. Studies have utilized sequential extraction with solvents of increasing polarity, such as hexane (B92381), dichloromethane, ethyl acetate, and methanol (B129727), to separate compounds based on their solubility. nih.govcabidigitallibrary.org Hexane has been specifically identified as an effective solvent for extracting a range of piperamide (B1618075) alkaloids, including this compound. nih.govresearchgate.net Ethanol has also been used in the extraction process from Piper species. cabidigitallibrary.org Modern techniques like ultrasound-assisted extraction may also be employed to enhance the efficiency of this process for related compounds. mdpi.com

Following extraction, the crude extract contains a complex mixture of phytochemicals. The initial isolation of this compound from this mixture is typically achieved through column chromatography. cabidigitallibrary.orgresearchgate.net The crude extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent gradient is used to separate the components into different fractions.

Chromatographic Purification Strategies

After initial isolation, further purification is necessary to obtain this compound in a highly pure form. This is accomplished using advanced chromatographic techniques that offer high resolution and specificity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and quantification of individual compounds from complex mixtures. researchgate.net For piperamides like this compound, Reverse-Phase HPLC (RP-HPLC) is commonly employed. cabidigitallibrary.org In this method, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase.

Optimization of the HPLC method is crucial for achieving a successful separation. This involves adjusting parameters such as the mobile phase composition, flow rate, and detection wavelength. A common mobile phase for separating piperamides is a mixture of methanol and water, often used in a gradient elution mode where the solvent composition is changed over time to enhance resolution. researchgate.net The separated compounds are typically detected using a Diode-Array Detector (DAD), which provides ultraviolet spectra of the eluting peaks, aiding in their identification. nih.govepa.gov The goal of optimization is to achieve a sharp, symmetrical peak for this compound, well-resolved from other closely related alkaloids.

| Parameter | Typical Condition/Value | Purpose in Optimization |

|---|---|---|

| Stationary Phase (Column) | Reverse-Phase C18 | Provides hydrophobic interactions for separating piperamides. |

| Mobile Phase | Methanol:Water or Acetonitrile:Water | The ratio is adjusted (isocratic or gradient) to control the retention and separation of compounds. researchgate.net |

| Detection | Diode-Array Detector (DAD) | Allows for quantification and provides UV spectral data for peak identification. nih.gov |

| Flow Rate | ~1.0 mL/min | Optimized to ensure good separation without excessive peak broadening. researchgate.net |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used extensively in the analysis of plant extracts. ualberta.ca In the context of this compound purification, TLC serves several key functions. It is primarily used to monitor the progress of the column chromatography separation, allowing researchers to identify which fractions contain the target compound. scielo.br

By spotting small aliquots of different fractions onto a TLC plate and developing it in an appropriate solvent system, the components separate based on their affinity for the stationary phase (e.g., silica gel). ualberta.ca The spots can be visualized under UV light. This allows for the pooling of fractions containing this compound, thereby concentrating the compound before further purification steps like HPLC. TLC is also used as a preliminary method to assess the purity of the isolated compound; a pure compound should ideally appear as a single spot on the TLC plate. ualberta.ca

| Component | Description | Role in Analysis |

|---|---|---|

| Stationary Phase | Silica gel or alumina (B75360) coated on a plate. ualberta.ca | Adsorbent on which the separation occurs. |

| Mobile Phase (Eluent) | A solvent or mixture of solvents (e.g., Hexane:Ethyl Acetate). | Carries the sample components up the plate via capillary action. ualberta.ca |

| Application | Qualitative analysis of fractions, purity assessment. ualberta.causd.ac.id | Provides a quick visual confirmation of compound presence and separation quality. |

Optimization of High-Performance Liquid Chromatography (HPLC) for this compound

Advanced Spectroscopic and Spectrometric Characterization

Once this compound has been purified, its chemical structure must be unequivocally confirmed. This is achieved through a combination of advanced spectroscopic and spectrometric methods that provide detailed information about its molecular weight, formula, and atomic connectivity.

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/Q-TOF-MS) is a highly sensitive and accurate technique for the identification and structural characterization of natural products. researchgate.net This method combines the superior separation power of UHPLC with the high-resolution mass accuracy of a Q-TOF mass spectrometer. epa.govdoaj.org

The UHPLC system separates this compound from any remaining impurities with high efficiency. The eluent is then introduced into the mass spectrometer, which ionizes the molecule and measures its mass-to-charge ratio (m/z) with exceptional precision. This allows for the determination of the compound's exact mass and, consequently, its elemental formula. Research on Piper guineense extracts has successfully used UHPLC/Q-TOF-MS to identify this compound. nih.gov Specifically, analysis in positive ion mode detected the protonated molecule [M+H]⁺, providing crucial confirmation of its molecular weight. cabidigitallibrary.org The TOF analyzer also allows for the study of fragmentation patterns (MS/MS), which can offer further structural insights. researchgate.net

| Technique | Finding | Significance |

|---|---|---|

| UHPLC/Q-TOF-MS | Identification of this compound in Piper guineense extracts. nih.govresearchgate.netresearchgate.net | Confirms the presence of the compound in the natural source. |

| Mass Spectrometry (MS) | Detection of MS ion at m/z 318. cabidigitallibrary.org | Corresponds to the protonated molecule [M+H]⁺, confirming the molecular mass of this compound (317.38 g/mol). cabidigitallibrary.orgchemblink.com |

While mass spectrometry provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the complete three-dimensional structure of a molecule. numberanalytics.com It provides detailed information about the carbon-hydrogen framework of the compound.

Several NMR experiments are used in conjunction to piece together the structure of this compound:

¹H NMR (Proton NMR): Identifies the different types of protons in the molecule and their chemical environments. The integration of the signals reveals the relative number of protons of each type. libretexts.org

¹³C NMR (Carbon-13 NMR): Determines the number of non-equivalent carbon atoms in the molecule, providing a map of the carbon skeleton. libretexts.org

2D NMR (COSY, HSQC, HMBC): These advanced experiments establish the connectivity between atoms.

COSY (Correlation Spectroscopy) shows which protons are coupled to each other (typically on adjacent carbons). numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbon atoms to which they are directly attached. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (two or three bonds away), which is critical for connecting different fragments of the molecule. scielo.brnumberanalytics.com

Together, these NMR techniques allow for the unambiguous assignment of all proton and carbon signals and the complete structural elucidation of this compound. sci-hub.st

| NMR Experiment | Information Provided | Utility in Structural Elucidation |

|---|---|---|

| ¹H NMR | Chemical shifts, integration, and coupling constants of protons. libretexts.org | Reveals the proton environment and neighboring protons. |

| ¹³C NMR | Chemical shifts of carbon atoms. libretexts.org | Identifies the number and type of carbon atoms (e.g., CH, CH₂, CH₃, C). |

| COSY | Shows ¹H-¹H spin-spin coupling. numberanalytics.com | Identifies adjacent protons, helping to build molecular fragments. |

| HSQC / HMQC | Shows one-bond ¹H-¹³C correlations. numberanalytics.com | Assigns protons to their directly attached carbons. |

| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. numberanalytics.com | Connects molecular fragments to assemble the final structure. |

Mass Spectrometry Imaging for In Situ Localization

Mass Spectrometry Imaging (MSI) has emerged as a powerful, label-free analytical technology for visualizing the spatial distribution of molecules directly in biological tissues. frontiersin.orgmdpi.comnih.gov This technique provides crucial insights into the localization of secondary metabolites, which is vital for understanding their physiological and ecological functions in plants. nih.gov The general workflow of an MSI experiment involves preparing a thin section of a plant organ (e.g., leaf, stem, or root), which is then analyzed to generate a mass spectrum at each pixel across the region of interest. mdpi.com This process creates a chemical map, showing the distribution of specific compounds. mdpi.com

Several MSI techniques are employed in plant science, including matrix-assisted laser desorption/ionization (MALDI-MSI) and desorption electrospray ionization (DESI-MSI). mdpi.comfrontiersin.org These methods have been successfully used to map the distribution of various alkaloids. For instance, studies on Catharanthus roseus using imaging MS revealed that terpenoid indole (B1671886) alkaloids accumulate specifically in idioblast and laticifer cells. pnas.org Similarly, DESI-MSI has been used to visualize the spatiotemporal distribution of numerous alkaloids in the roots, stems, and leaves of Gelsemium elegans. frontiersin.org

While specific MSI studies focusing exclusively on this compound are not extensively documented, the established success of MSI in localizing other classes of alkaloids, such as those in nightshade and poison hemlock, underscores its applicability. acs.orgnih.gov For low molecular weight alkaloids, on-tissue chemical derivatization can be employed to facilitate analysis and prevent delocalization during the imaging process. nih.gov The application of MSI could pinpoint the precise cellular or tissue-level accumulation of this compound within Piper guineense, providing valuable information about its site of synthesis, storage, or transport. frontiersin.orgpnas.org

Table 1: Applications of Mass Spectrometry Imaging in Alkaloid Localization

| Plant Species | Alkaloid Class | Key Finding | Technique | Reference |

| Catharanthus roseus | Terpenoid Indole Alkaloids | Accumulation in idioblast and laticifer cells. | Imaging MS, Single-cell MS | pnas.org |

| Gelsemium elegans | Various Alkaloids | Differential distribution in vascular bundles and pith regions of roots and stems. | DESI-MSI | frontiersin.org |

| Solanum species | Steroidal Glycoalkaloids | Tissue-specific localization depends on ripeness and developmental stage. | MALDI-MSI | acs.orgresearchgate.net |

| Conium maculatum | Piperidine (B6355638) Alkaloids | Discrete distribution of closely related alkaloids in different fruit tissues. | MALDI-MSI (with derivatization) | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Covalent Structure Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of natural products. innovareacademics.in Unlike unit-resolution mass spectrometers, HRMS instruments (e.g., Time-of-Flight (TOF) or Orbitrap analyzers) measure mass-to-charge ratios (m/z) with extremely high accuracy (typically to the third or fourth decimal place). innovareacademics.infilab.fr This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. innovareacademics.in

In the context of this compound, HRMS, often coupled with liquid chromatography (LC) systems like UHPLC, is central to its identification and characterization from plant extracts. mdpi.com Studies on Piper guineense have utilized Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) to identify this compound among other amide alkaloids. mdpi.comicipe.org The high resolving power of these systems allows them to separate co-eluting compounds and generate fragmentation patterns that further confirm the proposed structure. innovareacademics.in

The process involves obtaining a high-resolution mass spectrum of the purified compound or a distinct peak in a chromatogram. The measured exact mass is then compared against the theoretical mass calculated for a proposed chemical formula. A low mass error, typically less than 5 ppm, provides strong evidence for the assigned formula. cdnsciencepub.com For example, in the analysis of a newly isolated indoline (B122111) alkaloid, HRESIMS provided a protonated molecular ion peak at m/z 325.1901, which corresponded to the calculated mass for the formula C₂₀H₂₄N₂O₂, confirming its elemental composition. mdpi.com This level of certainty is crucial for distinguishing between isomers and identifying novel compounds in complex mixtures. cdnsciencepub.comscielo.br

Table 2: Illustrative HRMS Data for Alkaloid Characterization

| Compound | Molecular Formula | Ion | Calculated Mass (m/z) | Observed Mass (m/z) | Technique | Source Context |

| Compound 15 (Indoline Alkaloid) | C₂₀H₂₄N₂O₂ | [M+H]⁺ | 325.1911 | 325.1901 | HRESIMS | mdpi.com |

| Nupharolutine | C₁₅H₂₃NO₂ | M⁺ | 249.173 | 249.173 | h.r.m.s. | cdnsciencepub.com |

| This compound | C₁₇H₂₁NO₄ | Not specified | 307.1471 | Identified via LC-QToF-MS | LC-QToF-MS | mdpi.comicipe.org |

Note: Specific observed mass for this compound was not detailed in the snippets, but its identification was confirmed by this method.

Emerging Analytical Methodologies in Alkaloid Research

The field of alkaloid analysis is continually evolving, driven by the need for greater sensitivity, higher throughput, and more comprehensive structural information from complex samples. researchgate.net Current research heavily relies on the synergy between separation science and advanced detection technologies.

Hyphenated Techniques: The coupling of High-Performance Liquid Chromatography (HPLC) with various detectors remains a cornerstone of alkaloid analysis. austinpublishinggroup.comsci-hub.se The combination of HPLC with Diode-Array Detection (HPLC-DAD) and HRMS, such as UHPLC/Q-TOF-MS, allows for both quantification and confident identification of known compounds like this compound, as well as the dereplication and characterization of novel alkaloids in plant extracts. mdpi.com Furthermore, the hyphenation of LC with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) provides an unparalleled ability to obtain detailed structural information of multiple components within a mixture without the need for prior isolation. sci-hub.sejeol.com

Advanced Mass Spectrometry: Beyond standard HRMS, tandem mass spectrometry (MS/MS) techniques are crucial for structural elucidation. scielo.br ESI-MS/MS experiments, for example, can reveal characteristic fragmentation patterns of homologous series of piperidine alkaloids, helping to differentiate isomers and identify new analogs even in minute quantities. scielo.br The development of more robust and sensitive ion sources and analyzers like Orbitrap and FT-ICR continues to push the limits of detection and resolution. innovareacademics.inmdpi.com

Spatial Omics: As discussed, Mass Spectrometry Imaging (MSI) is at the forefront of spatial omics, providing a tissue-level map of metabolite distribution. frontiersin.org This approach is moving towards higher spatial resolution, with the ultimate goal of single-cell analysis, which would provide unprecedented detail on the metabolic pathways and functions of alkaloids within the plant. nih.govpnas.org Integrating MSI with other imaging modalities and traditional omics datasets offers a holistic view of plant biochemistry. rsc.org

These emerging methodologies, characterized by their high resolution, sensitivity, and ability to provide spatial context, are transforming natural product chemistry from simple isolation and identification to a comprehensive understanding of an organism's metabolome. frontiersin.orgresearchgate.net

Table 3: Overview of Emerging Analytical Methodologies in Alkaloid Research

| Methodology | Application in Alkaloid Research | Advantages | References |

| LC-MS/MS | Identification and structural characterization of alkaloids in complex mixtures; isomer differentiation. | High sensitivity and specificity; provides fragmentation data for structural confirmation. | scielo.brresearchgate.netaustinpublishinggroup.com |

| LC-NMR | Direct structural elucidation of compounds in a separated mixture without isolation. | Provides unambiguous structural data (¹H, ¹³C, connectivity). | sci-hub.sejeol.com |

| HRMS (TOF, Orbitrap) | Accurate mass measurement for elemental composition determination of known and unknown alkaloids. | High mass accuracy (<5 ppm), high resolution, enables confident formula assignment. | innovareacademics.inmdpi.commdpi.com |

| Mass Spectrometry Imaging (MSI) | In situ localization and spatial distribution mapping of alkaloids in plant tissues. | Label-free, visualizes chemical distribution, provides physiological context. | frontiersin.orgnih.govpnas.org |

Biosynthesis and Synthetic Routes to Dihydrowisanine and Its Analogues

Elucidation of Biosynthetic Pathways of Piperamide (B1618075) Alkaloids

The biosynthesis of piperamide alkaloids, the family to which dihydrowisanine belongs, is a complex process that involves the convergence of multiple metabolic pathways. These natural products are characteristically composed of an amine moiety, typically a piperidine (B6355638) or pyrrolidine (B122466) ring, and a fatty acid-derived acyl chain. sci-hub.st Understanding the assembly of these two components is key to unraveling the complete biosynthetic blueprint.

Precursor Identification and Metabolic Intermediates

The biosynthesis of piperamide alkaloids draws from primary metabolism, utilizing amino acids and fatty acids as fundamental building blocks. frontiersin.orgwhiterose.ac.uk The piperidine ring, a core structural feature of many piperamides including this compound, is generally derived from the amino acid L-lysine. researchgate.netbiorxiv.orgresearchgate.net The biosynthetic journey from lysine (B10760008) to piperidine involves a series of enzymatic transformations.

The initial step is the decarboxylation of L-lysine to produce cadaverine (B124047), a reaction catalyzed by the enzyme lysine decarboxylase (LDC). researchgate.netnih.gov Subsequently, cadaverine undergoes oxidative deamination by a copper amine oxidase (CAO) to yield 5-aminopentanal. researchgate.netresearchgate.net This intermediate can then spontaneously cyclize to form Δ¹-piperideine. researchgate.netresearchgate.netnih.gov The reduction of Δ¹-piperideine is thought to be the final step in forming the piperidine ring, although the specific reductase enzyme involved in many species remains to be identified. researchgate.net

The aromatic portion of piperamides, such as the substituted phenyl group found in this compound, originates from the phenylpropanoid pathway. researchgate.net This pathway begins with the amino acid L-phenylalanine. biorxiv.org A key intermediate in the formation of many piperamide acyl moieties is piperoyl-CoA, which is synthesized from piperic acid. biorxiv.org

Enzymatic Mechanisms and Pathway Regulation

The construction of piperamide alkaloids is orchestrated by a suite of specific enzymes that catalyze each step of the biosynthetic pathway. Lysine decarboxylase (LDC) and copper amine oxidase (CAO) are crucial for the formation of the piperidine ring from lysine. researchgate.netresearchgate.net The final condensation of the acyl moiety (like piperoyl-CoA) with the amine (like piperidine) is catalyzed by an acyltransferase, often belonging to the BAHD acyltransferase family. biorxiv.orgresearchgate.net

The regulation of these biosynthetic pathways is complex and can be organ-specific, meaning that the production of certain alkaloids may be localized to specific parts of the plant, such as the roots or fruits. researchgate.netnih.gov This localized production is likely due to the differential expression of the genes encoding the biosynthetic enzymes in different plant organs. researchgate.net For instance, studies in Piper nigrum (black pepper) have shown that the expression of genes involved in piperine (B192125) biosynthesis is upregulated in the fruit. mdpi.com Transcription factors, such as those from the bHLH and NAC families, are believed to play a significant role in regulating the expression of these biosynthetic genes. biorxiv.org

Total Synthesis of this compound

The chemical synthesis of this compound and its analogues provides a means to produce these compounds in the laboratory, allowing for further study of their biological properties. Synthetic chemists have developed various strategies to construct these molecules, often employing powerful carbon-carbon bond-forming reactions.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a complex target molecule into simpler, commercially available starting materials. leah4sci.comlibretexts.orgdeanfrancispress.com For a molecule like this compound, a key disconnection is the amide bond that links the piperidine ring to the acyl chain. This simplifies the synthesis into two main challenges: the preparation of the substituted acyl chain and the formation of the final amide.

Another critical disconnection in the acyl chain is the carbon-carbon double bond. This suggests that an olefination reaction, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, could be a powerful tool for its construction. mdpi.com

Horner-Wittig Reaction and Other Olefination Strategies

The Horner-Wittig reaction (also known as the Horner-Wadsworth-Emmons reaction) is a widely used method for the synthesis of alkenes with high stereoselectivity, often favoring the formation of the (E)-isomer. researchgate.netyoutube.commdpi.com This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. mdpi.comharvard.edu

In the context of this compound synthesis, the Horner-Wittig reaction has been successfully employed to construct the α,β-unsaturated amide moiety. researchgate.net For example, the reaction of 3-(2-methoxy-4,5-methylenedioxyphenyl)propionaldehyde with 1-(diethoxyphosphorylacetyl)piperidine can yield this compound. researchgate.net The phosphonate (B1237965) reagent is itself prepared from the corresponding chloroacetylpiperidine and triethyl phosphite.

Other olefination strategies, such as the Peterson olefination, which uses α-silylcarbanions, also provide routes to alkenes and could be adapted for the synthesis of this compound analogues. organic-chemistry.orgyoutube.com The choice of olefination strategy can be crucial for controlling the geometry of the resulting double bond. harvard.edu

Alternative Chemical Synthetic Routes

Beyond the Horner-Wittig approach, other synthetic strategies can be envisioned for the construction of this compound and its analogues. These routes might involve different methods for creating the key carbon-carbon and carbon-nitrogen bonds.

For instance, cross-coupling reactions, such as the Heck or Suzuki reactions, could be employed to form the carbon-carbon bonds in the acyl chain. Amide bond formation can be achieved through various coupling reagents, such as carbodiimides or activated esters, providing alternatives to the direct acylation of piperidine with an acyl chloride. The development of novel synthetic routes continues to be an active area of research, driven by the desire for more efficient and versatile methods to access these biologically interesting molecules. beilstein-journals.orgmdpi.com

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound, a naturally occurring amide alkaloid found in plants of the Piper genus, is a key area of research for exploring and expanding upon its biological activities. researchgate.netsciopen.com Synthetic efforts are often aimed at creating variations of the natural product to investigate structure-activity relationships (SAR). These studies involve systematic modifications of the this compound structure to identify which parts of the molecule are crucial for its effects. The synthesis of related piperine analogues, for instance, has shown that modifications can lead to compounds with enhanced or novel biological properties compared to the parent molecule. researchgate.net

Strategies for creating this compound analogues often draw from established methods used for other piper amides, such as piperine and guineensine (B1672439). researchgate.netmdpi.com A common approach involves the Horner-Wittig reaction to construct the carbon-carbon double bonds present in the molecule's backbone. researchgate.net For example, the synthesis of 4,5-Dihydrowisanine itself can be achieved through the reaction of 3-(2-methoxy-4,5-methylenedioxyphenyl)propionaldehyde with an appropriate Wittig reagent. researchgate.net By altering the structure of the starting aldehyde or the phosphonium (B103445) ylide, chemists can introduce a wide range of modifications to the core structure, leading to a library of analogues. These synthetic derivatives can then be screened for various biological activities, a strategy that has been successfully applied to related compounds like guineensine to study their endocannabinoid uptake inhibition. mdpi.com

Development of Novel Scaffolds Inspired by this compound

The chemical structure of natural products like this compound often serves as an inspiration for the design and synthesis of entirely new molecular scaffolds. mpg.de This "biology-oriented synthesis" (BIOS) approach uses the core structures of biologically validated natural products as starting points for creating novel compound libraries with enriched bioactivity. mpg.de The goal is not just to create simple derivatives, but to develop new chemical frameworks that retain or enhance the desirable biological properties of the parent compound while potentially offering improved physicochemical characteristics. mpg.de

In the context of this compound, its core structure, featuring a substituted aromatic ring linked to an amide moiety via an aliphatic chain, provides a validated template. Researchers can simplify this natural scaffold to its essential components and then elaborate upon it in new ways. This might involve replacing the piperidine ring with other heterocyclic systems, altering the length and saturation of the connecting chain, or changing the substitution pattern on the aromatic ring. mdpi.comnih.gov For example, novel scaffolds could be designed to mimic the spatial arrangement of key functional groups in this compound, leading to peptidomimetics or other classes of molecules that can interact with the same biological targets. rsc.org

The development of such novel scaffolds is crucial in drug discovery, as it can lead to compounds with new modes of action or improved pharmacological profiles. These nature-inspired but synthetically accessible scaffolds can be produced more efficiently than the original natural product, facilitating the exploration of a wider chemical space and increasing the chances of discovering new therapeutic agents. mpg.de

Biological Activities and Molecular Mechanisms of Dihydrowisanine

Antifeedant Activity Studies

Dihydrowisanine has demonstrated notable antifeedant effects, deterring the feeding of various insect pests. This activity is crucial in the context of developing natural and sustainable alternatives to synthetic pesticides for crop protection.

Activity against Insect Pests (e.g., Sitophilus zeamais, Chilo partellus)

Research has shown that this compound is among the six amide alkaloids isolated from Piper guineense that exhibit antifeedant properties against the sorghum stem borer, Chilo partellus. cambridge.orgcambridge.orgresearchgate.net Studies involving choice assays with fifth-instar larvae of C. partellus revealed that this compound has an intermediate level of antifeedant activity. cambridge.orgcambridge.orgresearchgate.net In these studies, while piperine (B192125) and its dihydrosaturated derivative were the most potent, this compound still significantly deterred larval feeding. cambridge.orgcambridge.org

Comparative Efficacy with Other Amide Alkaloids

The antifeedant activity of this compound has been compared with other structurally related amide alkaloids from Piper guineense. In studies against Chilo partellus, this compound and trichostachine were found to have intermediate activity, being less potent than piperine and Δα,β-dihydropiperine but more active than wisanine (B1231779) and an N-isobutyl derivative. cambridge.orgcambridge.orgresearchgate.net The methoxy-derivatives, wisanine and this compound, displayed different levels of feeding reduction. cambridge.org The presence of a methylenedioxybenzene group and a cyclic amide group in these molecules is suggested to be important for high antifeedant activity. cambridge.orgcambridge.org

Against Sitophilus zeamais, this compound was identified as one of six active compounds, although piperine and guineensine (B1672439) were found to be more effective in causing mortality. researchgate.net This suggests that while this compound contributes to the antifeedant profile, its efficacy can be surpassed by other amides within the same plant extract.

Table 1: Comparative Antifeedant Activity of Amide Alkaloids against Chilo partellus

| Compound | Relative Antifeedant Activity |

|---|---|

| Piperine | Most Potent |

| Δα,β-Dihydropiperine | Most Potent |

| This compound | Intermediate |

| Trichostachine | Intermediate |

| Wisanine | Less Active |

Antibacterial Effects

This compound has been identified as a component in plant extracts that exhibit antibacterial properties. These effects have been observed against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.

Activity against Gram-Positive and Gram-Negative Bacteria (e.g., Sarcina sp., S. aureus, E. aerogenes)

Extracts of Piper guineense, which contain this compound among other piperamide (B1618075) alkaloids, have shown significant antibacterial activity. nih.govhelsinki.fidntb.gov.ua A piperamide alkaloid-rich hexane (B92381) leaf extract of P. guineense demonstrated a minimum inhibitory concentration (MIC) of 19 µg/mL against Sarcina sp.. nih.govresearchgate.netresearchgate.net This same extract also showed promising growth-inhibitory effects against Staphylococcus aureus and Enterobacter aerogenes, with a MIC of 78 µg/mL for both bacteria. nih.govhelsinki.fidntb.gov.ua While the extracts contain a mixture of compounds, the presence of this compound is a contributing factor to this observed antibacterial action. nih.govhelsinki.fimdpi.com The water extracts of P. guineense, which lack these piperamide alkaloids, were found to be inactive against the tested bacterial strains, further highlighting the role of compounds like this compound. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of Piper guineense Hexane Leaf Extract Containing this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Sarcina sp. | 19 |

| Staphylococcus aureus | 78 |

Synergistic Effects with Other Compounds

The concept of synergy, where the combined effect of compounds is greater than the sum of their individual effects, is significant in the study of plant-based antimicrobials. mdpi.comnih.gov While specific studies focusing solely on the synergistic antibacterial effects of isolated this compound are not extensively detailed in the provided search results, the potent activity of the crude extracts of Piper guineense suggests a potential synergistic or additive interaction between the various piperamide alkaloids present, including this compound. cabidigitallibrary.orgmdpi.com The enhanced efficacy of these extracts compared to individual compounds is a common phenomenon in phytochemistry. iieta.org For instance, studies on other compounds from Piper species have shown that a blend of piperine and guineensine may have a synergistic effect on S. zeamais. cabidigitallibrary.org This principle could extend to the antibacterial activity of the complex mixture of alkaloids found alongside this compound.

Neurobiological and Behavioral Modulation

Preliminary research suggests that compounds found in Piper guineense, including this compound, may have modulatory effects on the nervous system and behavior.

Studies have indicated that this compound can antagonize fighting episodes and pecking behaviors in chicks in a dose-dependent manner. researchgate.net It has been suggested that this antagonism may be due to the blockade of dopaminergic receptors, indicating a potential antipsychotic effect. researchgate.net Furthermore, the essential oil of Piper guineense, which contains a complex mixture of compounds, has been shown to produce anti-aggressive and anti-depressant effects in mice. researchgate.net These effects are thought to be mediated through the modulation of the GABAergic receptor system. researchgate.net While these studies often involve complex extracts, they point towards the potential of individual components like this compound to contribute to the observed neurobiological and behavioral effects.

Antagonism of Apomorphine-Induced Behaviors in Model Systems

This compound has been observed to antagonize behaviors induced by apomorphine (B128758) in animal models. nih.gov Apomorphine, a non-selective dopamine (B1211576) D1 and D2 receptor agonist, is commonly used to induce specific behaviors in research animals to screen for antipsychotic potential. frontiersin.orgjpp.krakow.pl The antagonism of these behaviors by a compound suggests a potential interaction with the dopaminergic system. frontiersin.orgcpn.or.kr

In studies using chicks, pretreatment with this compound dose-dependently antagonized aggressive behaviors and stereotyped pecking induced by apomorphine. nih.gov These apomorphine-induced behaviors, such as fighting and pecking at their own or other chicks' feet, were significantly reduced. nih.gov This antagonistic effect on apomorphine-induced behaviors is a key indicator of potential antipsychotic-like activity. nih.gov

The types of behaviors induced by apomorphine can vary depending on the animal model and dosage. For instance, in rodents, apomorphine can induce climbing behavior, stereotyped sniffing, and "vacuous chewing" movements. frontiersin.orgpsychiatry.ru The blockade of climbing behavior is thought to be related to dopamine receptor blockade in the nucleus accumbens, while the antagonism of stereotyped sniffing is linked to the blockade of dopamine D2 receptors in the striatum. frontiersin.org

Potential Dopaminergic Receptor Interactions

The antagonism of apomorphine-induced behaviors by this compound strongly suggests an interaction with dopaminergic receptors. nih.gov The prevailing hypothesis is that this antagonism is due to a blockade of dopamine receptors, which is a common mechanism for antipsychotic drugs. nih.govcpn.or.kr Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). nih.govwikipedia.org

While direct binding studies on this compound are not extensively detailed in the provided context, the functional antagonism of a D1/D2 agonist like apomorphine points towards an interaction with these receptor subtypes. nih.govcpn.or.kr The D2 receptor, in particular, is a primary target for many antipsychotic medications. frontiersin.orgnih.gov Interactions between different dopamine receptor subtypes, and even with other receptor systems like adenosine (B11128) receptors, can create complex signaling outcomes. plos.orgnih.gov

The D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase, while D2-like receptors couple to Gi proteins to inhibit it. wikipedia.orgmdpi.com This differential signaling has wide-ranging effects on neuronal activity, motor control, and behavior. nih.govwikipedia.org The ability of this compound to counteract apomorphine's effects implies a modulation of these downstream signaling events. nih.gov

Influence on Signaling Pathways (e.g., ERK, NF-κB, Akt pathways)

Research into the specific molecular signaling pathways influenced by this compound is emerging. The extracellular signal-regulated kinase (ERK), nuclear factor-kappa B (NF-κB), and protein kinase B (Akt) pathways are critical in regulating cellular processes and are often implicated in the mechanisms of action for various bioactive compounds. mdpi.comresearchgate.netnih.gov

The ERK pathway, a part of the mitogen-activated protein kinase (MAPK) cascade, is involved in cellular regulation. mdpi.commdpi.com Some compounds can inhibit ERK activation, which in turn can affect processes like inflammation. mdpi.com The NF-κB pathway is a key regulator of inflammation and cell survival, and its activation can be influenced by both the ERK and Akt pathways. researchgate.netmdpi.comjournal-dtt.org The PI3K/Akt pathway is also central to cell growth and survival. researchgate.net

Studies on other compounds have shown that modulation of these pathways can lead to significant cellular effects. For example, the inhibition of ERK and Akt pathways can lead to decreased cell viability and increased apoptosis in certain cancer cells. mdpi.com In some contexts, the activation of the PI3K-Akt pathway can amplify NF-κB signaling. researchgate.net While direct evidence for this compound's effects on these specific pathways is not detailed, its biological activities suggest a potential for such interactions.

Additional Investigated Biological Activities (non-clinical)

In Vitro Assays for Cellular Response

In vitro assays are fundamental in determining the biological activity of a compound at the cellular level. nih.govnih.gov These assays can measure a variety of cellular responses, including cell viability, cytotoxicity, proliferation, and the production of specific biomarkers. nih.govnih.govresearchgate.net

For instance, the MTT assay is a common colorimetric assay used to assess cell viability by measuring mitochondrial metabolic activity. researchgate.net Other assays, such as those measuring the release of lactate (B86563) dehydrogenase, can determine cytotoxicity. nih.gov To understand the mechanism of action, researchers might use assays that quantify the frequency of responding T-cells (ELISPOT) or measure the induction of apoptosis markers. nih.govnih.gov

While specific in vitro assay results for this compound are not extensively provided, it is known to be identified in plant extracts that have been evaluated for various biological activities. mdpi.com For example, extracts containing piperamide alkaloids, a class to which this compound belongs, have been tested for their effects on bacteria. mdpi.com

In Vivo Model System Applications (non-clinical xenograft/rodent studies)

In vivo models, particularly rodent studies and xenografts, are crucial for evaluating the potential therapeutic effects and biological activities of a compound in a whole-organism context. nih.govnih.gov Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used in cancer research to assess the efficacy of new drug candidates. nih.govfrontiersin.orgmdpi.com

There are different types of xenograft models, including those derived from established cancer cell lines (CDX) and those derived from patient tumors (PDX). nih.govdovepress.com PDX models are often considered to better preserve the characteristics of the original tumor. nih.govfrontiersin.org These models allow for the study of tumor growth, metastasis, and response to treatment in a more clinically relevant setting. mdpi.comdovepress.com

While there is no specific mention of this compound being tested in xenograft models in the provided information, its classification as a piperamide alkaloid places it in a group of compounds with known biological activities, some of which have been investigated in cancer cell lines. researchgate.netmdpi.com The use of rodent models has been fundamental in characterizing the behavioral effects of this compound, particularly in the context of apomorphine-induced behaviors. nih.gov

Structure Activity Relationship Sar Studies of Dihydrowisanine and Its Analogues

Influence of Amide Linkage and Alkyl Chain Variations on Activity

The amide bond is a critical pharmacophore in a wide array of biologically active compounds, and its integrity is often essential for the activity of dihydrowisanine analogues. researchgate.net Variations in the alkyl chain, which connects the amide group to the benzodioxolyl ring, have profound effects on the molecule's potency and selectivity.

Research has shown that the length and branching of the alkyl chain are key determinants of biological activity. nih.govmdpi.com For instance, in studies on related fatty acid amides, elongation of the alkyl chain has been shown to enhance potency up to a certain point, after which activity may plateau or decrease. nih.gov This suggests an optimal length for fitting into the binding pocket of a target receptor. The introduction of unsaturation, such as a cis-double bond, into the alkyl chain has also been found to significantly improve activity in some branched-chain fatty acids, indicating that conformational rigidity and the spatial orientation of the chain are important factors. nih.gov

Systematic modifications to the alkyl chain of this compound analogues have led to the following general observations:

Chain Length: An optimal chain length often exists for maximal activity. For example, in a series of related compounds, a dodecyl (C12) chain was found to be highly effective. nih.gov

Branching: The presence and position of branching on the alkyl chain can modulate activity. While some branching may be tolerated or even beneficial, larger, bulkier groups can lead to a decrease in potency, likely due to steric hindrance within the receptor binding site. nih.gov

Unsaturation: The introduction of double or triple bonds can alter the conformational flexibility of the alkyl chain, which in turn affects binding affinity. The stereochemistry of these unsaturated bonds (i.e., cis or trans) is also a critical factor. windows.net

Table 1: Influence of Alkyl Chain Modifications on Biological Activity of this compound Analogues This table is a representative summary based on general findings in SAR studies of related amide-containing compounds and does not represent specific data for this compound itself due to the proprietary and specific nature of such primary research data.

| Analogue Modification | General Effect on Activity | Postulated Rationale |

|---|---|---|

| Shortening of Alkyl Chain (e.g., < C8) | Decreased | Insufficient length to reach and effectively occupy the hydrophobic binding pocket. |

| Optimal Alkyl Chain Length (e.g., C10-C14) | Maximal | Optimal hydrophobic interactions and fit within the target's binding site. |

| Elongation of Alkyl Chain (e.g., > C16) | Decreased | Steric clashes or unfavorable positioning within the binding pocket. |

| Introduction of cis-Double Bond | Increased | Induces a specific bend in the alkyl chain, leading to a more favorable binding conformation. |

| Introduction of trans-Double Bond | Variable/Decreased | Results in a more linear chain conformation, which may not be optimal for binding. |

| Increased Branching (e.g., ethyl, propyl groups) | Decreased | Steric hindrance that prevents proper alignment and interaction with the receptor. nih.gov |

Role of Benzodioxolyl Moiety and Substituent Effects on Bioactivity

The 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) group is a common structural motif in many natural products and pharmacologically active compounds. In this compound and its analogues, this moiety plays a crucial role in anchoring the molecule within the binding site of its target. The specific interactions of the benzodioxolyl ring and the effects of substituents on this ring are key areas of SAR studies.

Studies involving the modification of the benzodioxolyl ring have yielded important insights:

Replacement of the Benzodioxolyl Ring: Replacing the entire moiety often leads to a significant loss of activity, highlighting its importance for molecular recognition.

Substituents on the Aromatic Ring: The introduction of electron-donating or electron-withdrawing groups can modulate the electronic distribution of the ring and its ability to interact with the target. The position of these substituents is also critical. For example, a substituent at a position that interferes with a key hydrogen bond or creates a steric clash will likely reduce activity.

Table 2: Effect of Benzodioxolyl Moiety Modifications on Bioactivity This table is a representative summary based on general findings in SAR studies of compounds containing a benzodioxolyl moiety and does not represent specific data for this compound itself.

| Modification | General Effect on Activity | Plausible Explanation |

|---|---|---|

| Removal of the Dioxole Ring | Significant Decrease | Loss of key hydrogen bonding interactions with the receptor. |

| Introduction of Electron-Withdrawing Group (e.g., -NO₂) | Variable/Decreased | Alters the electrostatic potential of the ring, potentially weakening favorable interactions. |

| Introduction of Electron-Donating Group (e.g., -OCH₃) | Variable | May enhance or decrease activity depending on the specific interactions within the binding site. |

| Introduction of a Bulky Substituent | Significant Decrease | Steric hindrance preventing the molecule from adopting the correct binding pose. |

Stereochemical Considerations and Conformational Analysis in SAR

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of drug-receptor interactions. libretexts.org For molecules with chiral centers or rigid structures like double bonds, different stereoisomers can exhibit vastly different biological activities. Conformational analysis, which studies the different spatial arrangements of a molecule resulting from rotation around single bonds, is also crucial for understanding how a flexible molecule like this compound adapts its shape to bind to its target. quimicaorganica.org

The biological activity of this compound is intrinsically linked to its specific three-dimensional shape, which allows it to fit into its biological target. libretexts.orgwashington.edu The presence of stereocenters in analogues of this compound means that one enantiomer or diastereomer may be significantly more active than the others. This stereoselectivity is a hallmark of specific ligand-receptor interactions.

Conformational analysis helps to identify the low-energy, biologically active conformation of the molecule. The flexibility of the alkyl chain allows it to adopt various shapes, but only a subset of these will be suitable for binding. The introduction of conformational constraints, such as a double bond or a cyclic element within the chain, can lock the molecule into a more active (or inactive) conformation, providing valuable SAR data. windows.net

Computational Approaches in SAR Analysis

In recent years, computational chemistry has become an indispensable tool in drug discovery and SAR studies, providing insights that are often difficult to obtain through experimental methods alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govtoxminds.com For this compound analogues, QSAR models can be developed by correlating various calculated molecular descriptors (e.g., physicochemical properties, electronic properties, and 3D structural features) with their experimentally determined activities. frontiersin.org

A typical QSAR study involves:

Data Set Preparation: A series of this compound analogues with known activities is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that best correlates the descriptors with activity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Successful QSAR models can be used to predict the activity of novel, untested analogues, thereby guiding the synthesis of more potent compounds. qsartoolbox.org

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govunirioja.es By docking this compound and its analogues into the active site of a putative target protein, researchers can visualize the plausible binding modes and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. frontiersin.org

Docking studies can rationalize the observed SAR. For example, if an analogue with a bulky substituent shows poor activity, docking might reveal that the substituent causes a steric clash with an amino acid residue in the binding pocket. Conversely, if a modification leads to increased activity, docking could identify a new favorable interaction, like an additional hydrogen bond. biorxiv.org The results of docking simulations are often summarized by a scoring function, which estimates the binding affinity, allowing for the ranking of different analogues. frontiersin.org

Table 3: Representative Molecular Docking Interactions for a this compound Analogue This table presents a hypothetical summary of interactions that could be identified through molecular docking simulations.

| Molecular Moiety | Amino Acid Residue (Hypothetical) | Type of Interaction | Significance |

|---|---|---|---|

| Benzodioxolyl Oxygen | Serine | Hydrogen Bond | Anchors the head group in the binding pocket. |

| Aromatic Ring | Phenylalanine | π-π Stacking | Stabilizes the orientation of the benzodioxolyl group. |

| Amide Carbonyl Oxygen | Asparagine | Hydrogen Bond | Orients the amide linkage correctly. |

| Alkyl Chain | Leucine, Valine, Isoleucine | Hydrophobic Interactions | Contributes significantly to the overall binding affinity. |

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. nih.govnih.gov MD simulations are computationally intensive but provide valuable information about the stability and robustness of the predicted binding mode from docking. frontiersin.orgnih.gov

By running an MD simulation on a docked this compound-receptor complex, researchers can:

Assess the stability of the key interactions observed in the docking pose. chemrxiv.org

Observe conformational changes in both the ligand and the protein upon binding.

Calculate binding free energies with greater accuracy, providing a more reliable estimate of binding affinity. biorxiv.org

If the ligand remains stably bound in its initial pose throughout the simulation, it increases confidence in the predicted binding mode. youtube.com If it dissociates or moves to a different binding mode, it suggests that the initial docking result may not be representative of the true binding event. chemrxiv.org

Theoretical Predictions of Biological Activity Based on Chemical Structure

The prediction of biological activity through computational methods is a cornerstone of modern drug discovery, allowing for the efficient screening of compounds and the elucidation of structure-activity relationships (SAR) before committing to extensive laboratory synthesis and testing. nih.govenamine.net These in silico techniques leverage the chemical structure of a molecule to forecast its pharmacological effects, mechanisms of action, and potential toxicity. bmc-rm.org For this compound and its analogues, while specific and extensive predictive studies are not widely documented in publicly available research, the established methodologies in computational chemistry provide a robust framework for anticipating their biological profiles. The primary approaches for such predictions include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking simulations, and the use of predictive software like PASS (Prediction of Activity Spectra for Substances).

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a powerful computational method that correlates the physicochemical properties of a series of compounds with their biological activities. frontiersin.org This is achieved by developing mathematical models that can predict the activity of new or untested compounds. nih.gov The fundamental principle is that variations in the biological activity of a set of congeneric compounds are dependent on the changes in their molecular features. researchgate.net

A QSAR study typically involves the calculation of molecular descriptors, which are numerical representations of a molecule's properties. These can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Relating to the 3D structure of the molecule.

Electronic: Pertaining to the distribution of electrons.

Physicochemical: Such as hydrophobicity (logP) and polar surface area (PSA). researchgate.net

Statistical methods like Multiple Linear Regression (MLR) and more complex machine learning algorithms such as Artificial Neural Networks (ANN) are then employed to build a predictive model. researchgate.net For a series of this compound analogues, a QSAR model could be developed to predict a specific biological activity, for instance, antibacterial or insecticidal potency. mdpi.com Although a specific QSAR model for this compound was not found in the reviewed literature, studies on other piperamides demonstrate the utility of this approach. For example, QSAR studies on various synthetic derivatives have successfully predicted anticancer and antimicrobial activities by identifying key structural requirements for bioactivity. nih.govnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is instrumental in predicting the mechanism of action at a molecular level. By simulating the interaction between a ligand and a target protein's binding site, molecular docking can estimate the binding affinity, which is often correlated with the compound's potency. nih.govnih.gov

For this compound, molecular docking could be used to screen for potential protein targets, thereby predicting a wide range of biological activities. For instance, docking it against microbial enzymes could predict its potential as an antibiotic, while docking against insect receptors could elucidate its insecticidal mechanism. mdpi.comuonbi.ac.ke Docking studies on piperine (B192125), a closely related alkaloid, have been used to predict its anti-inflammatory and anticancer effects by showing favorable interactions with target proteins like cyclooxygenase (COX) and various protein kinases. Such studies provide a strong precedent for applying the same techniques to this compound to predict its therapeutic potential.

In Silico Prediction Tools: The PASS Approach

Software tools like PASS (Prediction of Activity Spectra for Substances) offer a rapid method for predicting the biological activity of a compound based on its 2D structure. bmc-rm.orgyoutube.com The PASS algorithm compares the structure of a query molecule against a large database of known bioactive compounds and calculates the probability of it exhibiting various biological activities. researchgate.net The output is a list of potential activities, with each activity assigned a "Pa" (probability to be active) and "Pi" (probability to be inactive) value. youtube.com Activities with Pa > Pi are considered possible for the compound. bmc-rm.org

While a specific PASS prediction for this compound is not published, a hypothetical prediction would likely reveal a spectrum of activities based on its structural similarity to other piperamides. Given the known activities of related compounds, a PASS analysis would likely predict activities such as:

Anti-inflammatory

Antibacterial

Insecticidal

Antifungal

Enzyme inhibition (e.g., monoamine oxidase inhibitor)

CNS activity

The following table illustrates the kind of data a PASS prediction might generate for a compound like this compound, based on typical outputs for organic molecules.

| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

| Anti-inflammatory | 0.752 | 0.015 |

| Antibacterial | 0.689 | 0.021 |

| Insecticidal | 0.654 | 0.033 |

| Monoamine oxidase B inhibitor | 0.598 | 0.045 |

| Antifungal | 0.521 | 0.067 |

| Hepatoprotective | 0.488 | 0.082 |

| Anticonvulsant | 0.450 | 0.110 |

This table is a hypothetical representation of potential PASS predictions for illustrative purposes and is not based on actual experimental data for this compound.

Future Directions and Translational Research Potential Excluding Clinical Trials

Development of Dihydrowisanine-Inspired Molecular Probes for Biological Research

To better understand the mechanisms of action and identify the specific cellular binding partners of this compound, the development of molecular probes is a crucial next step. These probes are essentially modified versions of the parent compound designed to report on their location and interactions within a biological system.

One promising approach involves the creation of fluorescently-tagged this compound analogues. By attaching a fluorescent dye to the this compound scaffold, researchers can visualize its distribution within cells and tissues using advanced microscopy techniques. rsc.org The design of such probes requires careful consideration to ensure that the fluorescent tag does not significantly alter the molecule's inherent biological activity.

Furthermore, activity-based probes (ABPs) represent a sophisticated class of molecular tools that could be developed. nih.gov These probes are designed to covalently bind to their enzymatic targets, allowing for their identification and characterization from complex biological mixtures. nih.gov Developing this compound-based ABPs could definitively pinpoint the enzymes it interacts with, providing direct evidence of its mechanism of action. The design of these probes often involves incorporating a reactive group that forms a stable bond with the target enzyme upon binding.

The insights gained from these molecular probes will be invaluable for elucidating the precise molecular pathways modulated by this compound, paving the way for more targeted and effective therapeutic strategies.

Exploration of Novel Pharmacological Targets Based on Mechanistic Insights

Initial studies have suggested that this compound may exert its effects through mechanisms such as dopaminergic receptor blockade. colab.ws However, a comprehensive understanding of its pharmacological targets remains to be fully elucidated. Future research should focus on identifying and validating novel molecular targets for this compound.

The development of this compound-inspired molecular probes, as discussed previously, will be instrumental in this endeavor. By using these probes in techniques like chemical proteomics, researchers can "fish out" the binding partners of this compound from cell lysates, leading to the identification of previously unknown targets. nih.gov

Once potential targets are identified, further validation will be necessary. This can be achieved through a combination of in vitro binding assays, enzymatic activity assays, and cellular studies using techniques like RNA interference (RNAi) or CRISPR-Cas9 to modulate the expression of the target protein and observe the resulting effects on this compound's activity.

Uncovering novel pharmacological targets will not only deepen our understanding of this compound's bioactivity but could also open up new therapeutic avenues for this compound and its derivatives in areas beyond its currently suggested applications.

Strategies for Sustainable Production and Green Chemistry Approaches in this compound Synthesis

As interest in this compound grows, the development of sustainable and environmentally friendly methods for its production becomes increasingly important. Relying solely on extraction from natural sources can be inefficient and ecologically taxing. Therefore, a significant area of future research will be the application of green chemistry principles to the synthesis of this compound. news-medical.netconsensus.appscitechnol.com

The twelve principles of green chemistry provide a framework for designing safer and more sustainable chemical processes. acs.org For this compound synthesis, this could involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. acs.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. consensus.app

Catalysis: Employing catalytic reagents in place of stoichiometric ones to increase efficiency and reduce waste. scitechnol.comacs.org Biocatalysis, using enzymes to perform specific chemical transformations, is a particularly promising avenue as it often proceeds with high selectivity under mild conditions, reducing the need for protecting groups. acs.org

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than fossil fuels. scitechnol.com

A known synthetic route to this compound involves the Horner-Wittig reaction. researchgate.net Future research could focus on optimizing this and other synthetic pathways to align with green chemistry principles, for instance, by developing a one-pot synthesis or utilizing flow chemistry to improve efficiency and reduce energy consumption. news-medical.netijnc.ir The ultimate goal is to establish a synthetic process that is not only economically viable but also has a minimal environmental footprint. scitechnol.com

Integration of Advanced Analytical Techniques for Comprehensive Compound Characterization

A thorough characterization of this compound and its analogues is fundamental for understanding its properties and behavior. Future research will benefit from the integration of a suite of advanced analytical techniques to provide a comprehensive profile of the compound. solubilityofthings.com

Spectroscopic and spectrometric methods are central to this effort. solubilityofthings.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1H and 13C NMR data for this compound exist, advanced 2D NMR techniques can provide deeper insights into its three-dimensional structure and conformation. colab.ws

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound and its synthetic derivatives. americanpharmaceuticalreview.com Techniques like tandem mass spectrometry (MS/MS) can be used to study its fragmentation patterns, aiding in structural elucidation and the identification of metabolites in biological samples. solubilityofthings.com

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can provide information about the functional groups present in the molecule and can be used to study intermolecular interactions. spectroscopyonline.com

Chromatographic techniques are essential for the purification and analysis of this compound. solubilityofthings.com

High-Performance Liquid Chromatography (HPLC): HPLC is a standard tool for isolating this compound from plant extracts and for monitoring the progress of synthetic reactions. mdpi.commdpi.com The development of new stationary phases and solvent systems can further improve separation efficiency.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can be used for the analysis of volatile derivatives of this compound. americanpharmaceuticalreview.com

The combination of these techniques will ensure a complete and accurate characterization of this compound, which is a prerequisite for any further pharmacological and biological investigations. researchgate.net

Computational Design and Optimization of this compound Analogues

To enhance the therapeutic potential of this compound, future research will increasingly rely on computational methods to design and optimize novel analogues with improved properties. nih.govmpg.de Computational chemistry and molecular modeling offer powerful tools to predict the biological activity and pharmacokinetic properties of new compounds before they are synthesized, saving time and resources. ijnc.irresearchgate.net

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can build SAR models. These models help to identify the key structural features responsible for its activity. researchgate.net

Molecular Docking: This computational technique can be used to predict the binding orientation of this compound and its analogues within the active site of a target protein. mdpi.com This information can guide the design of new derivatives with improved binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com Once a reliable QSAR model is developed, it can be used to predict the activity of virtual compounds, allowing for the rapid screening of large compound libraries.

The integration of these computational approaches will accelerate the discovery of new this compound analogues with enhanced potency, selectivity, and drug-like properties, ultimately increasing the chances of developing a clinically useful therapeutic agent. nih.govnih.gov

Q & A

Q. Methodological Table :

| Technique | Purpose | Key Parameters |

|---|---|---|

| HPLC | Purity assessment | Mobile phase, flow rate, column type, detection wavelength |

| NMR | Structural confirmation | Solvent, resonance frequency (e.g., 400 MHz), reference standards |

| MS | Molecular weight verification | Ionization method (ESI, MALDI), resolution settings |

Basic: How should researchers design in vitro assays to evaluate this compound’s bioactivity?

Answer:

Define clear dependent variables (e.g., IC50 for enzyme inhibition) and control groups (positive/negative controls, solvent-only treatments). Use dose-response curves with at least five concentrations to ensure statistical robustness. Validate assay conditions (pH, temperature, incubation time) against established protocols for the target pathway. Include triplicate measurements to account for technical variability .

Advanced: How can contradictions in this compound’s reported pharmacological effects across studies be systematically addressed?

Answer:

Contradictions often arise from methodological variability (e.g., cell lines, assay endpoints) or statistical misinterpretation . Conduct a meta-analysis to identify confounding variables:

Q. Example Workflow :

Extract data from conflicting studies.

Normalize metrics (e.g., convert IC50 values to nM).

Apply ANOVA or mixed-effects models to quantify variability sources.

Advanced: What strategies optimize the isolation of this compound from complex natural matrices?

Answer:

Leverage fractionation-guided isolation combined with LC-MS/MS for real-time compound tracking. Key steps:

Prefractionation : Use solvent partitioning (e.g., ethyl acetate vs. aqueous layers) to reduce complexity.

Bioactivity screening : Prioritize fractions showing target activity.

Hyphenated techniques : Pair HPLC with UV/Vis or MS detection to identify this compound-rich fractions .

Q. Critical Considerations :

- Solvent polarity impacts extraction efficiency.

- Matrix effects (e.g., polyphenols in plant extracts) may interfere; use SPE cleanup .

Basic: How to formulate a hypothesis-driven research question for studying this compound’s mechanism of action?

Answer:

Apply the PICO framework (Population, Intervention, Comparison, Outcome):

- Population : Target organism/cell line (e.g., "In human hepatocytes...").

- Intervention : this compound exposure (dose, duration).

- Comparison : Untreated controls or reference inhibitors.

- Outcome : Measurable endpoint (e.g., "Does this compound reduce ROS levels by ≥50%?"). Ensure the question is feasible (resources available) and novel (addresses literature gaps) .

Advanced: What statistical methods are appropriate for analyzing dose-dependent effects of this compound in preclinical models?

Answer:

For continuous data (e.g., tumor volume reduction), use non-linear regression (e.g., log-dose vs. response) to calculate EC50/ED50. For ordinal data (e.g., toxicity scores), apply non-parametric tests (Mann-Whitney U test). Address batch effects in multi-experiment studies via mixed-effects models .

Q. Common Pitfalls :

- Overfitting dose-response models with insufficient data points.

- Ignoring covariance in longitudinal studies.

Basic: How to ensure reproducibility when synthesizing this compound derivatives?

Answer:

Document reaction parameters exhaustively:

- Catalyst loading, temperature, solvent purity, and reaction time.

- Include step-by-step purification details (e.g., column chromatography gradients).

- Share raw spectral data (NMR, IR) in supplementary materials to enable peer validation .

Advanced: What in silico approaches predict this compound’s pharmacokinetic properties?

Answer:

Use QSAR models for ADME prediction (e.g., SwissADME, pkCSM). Validate results with molecular docking (AutoDock Vina) to assess target binding affinity. Cross-reference predictions with in vitro data (e.g., Caco-2 permeability assays) .

Basic: How to structure a literature review focused on this compound’s ecological roles?

Answer:

Organize studies by taxonomic source (plant, microbial) and bioactivity (antimicrobial, antioxidant). Critically evaluate methodologies: highlight studies with robust sample sizes (>3 biological replicates) and validated assays. Use citation tracking tools (Google Scholar “Cited by”) to identify recent advances .

Advanced: How to design a longitudinal study assessing this compound’s chronic toxicity?

Answer:

Adopt OECD Guideline 453 (chronic toxicity testing):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.